molecular formula C13H11BrF3N7 B12268406 4-bromo-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-pyrazole

4-bromo-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-pyrazole

Cat. No.: B12268406
M. Wt: 402.17 g/mol
InChI Key: ZAPIOSCVKODEQM-UHFFFAOYSA-N
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Description

4-bromo-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-pyrazole is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines. Substitution reactions can introduce various functional groups, such as azides or nitriles .

Scientific Research Applications

4-bromo-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-pyrazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to its ligand-binding domain. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-pyrazole is unique due to its combination of three distinct heterocyclic structures, which confer a wide range of potential biological activities. This structural complexity allows for specific interactions with various molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C13H11BrF3N7

Molecular Weight

402.17 g/mol

IUPAC Name

6-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C13H11BrF3N7/c14-9-3-18-23(7-9)6-8-4-22(5-8)11-2-1-10-19-20-12(13(15,16)17)24(10)21-11/h1-3,7-8H,4-6H2

InChI Key

ZAPIOSCVKODEQM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NN3C(=NN=C3C(F)(F)F)C=C2)CN4C=C(C=N4)Br

Origin of Product

United States

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